![molecular formula C18H11N3O B14681598 2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one CAS No. 33167-82-7](/img/structure/B14681598.png)
2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one is a complex organic compound with a unique pentacyclic structure. This compound is characterized by its intricate arrangement of nitrogen atoms within the ring system, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one involves multiple steps, typically starting with the formation of the core pentacyclic structure. This is often achieved through cyclization reactions involving precursor molecules that contain the necessary functional groups. The reaction conditions usually require specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 12-oxapentacyclo[11.8.0.02,11.03,8.0^16,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
- (11S,12R)-11,12-dihydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one
Uniqueness
2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one is unique due to its specific arrangement of nitrogen atoms within the pentacyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
33167-82-7 |
|---|---|
Fórmula molecular |
C18H11N3O |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one |
InChI |
InChI=1S/C18H11N3O/c22-17-13-7-3-4-8-14(13)19-18-20-16-12-6-2-1-5-11(12)9-10-15(16)21(17)18/h1-10H,(H,19,20) |
Clave InChI |
PJIIHAXKOOJEHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=C4N3C(=O)C5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
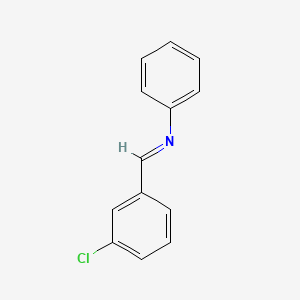
![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
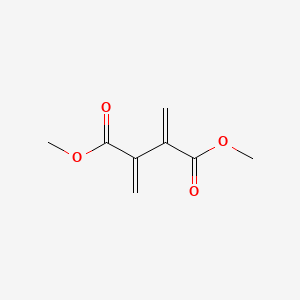
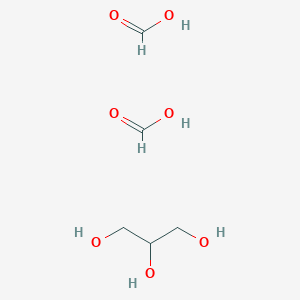
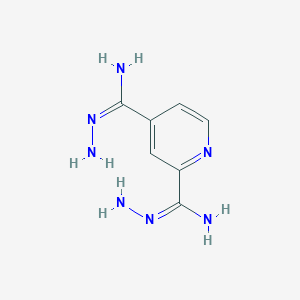
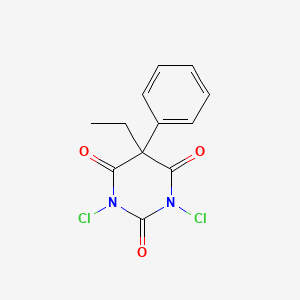
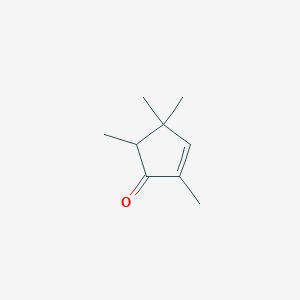

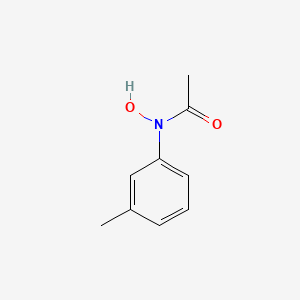

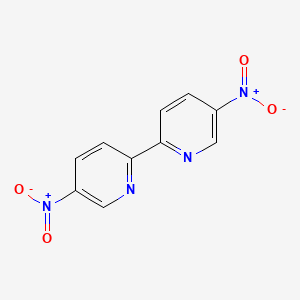
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
